2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole

regioselective alkylation imidazole N-benzylation losartan intermediate purification

Substituting generic imidazole intermediates in losartan synthesis introduces regiochemical uncertainty and redox-stage mismatch. This compound is the validated bromide coupling partner from the Merck convergent route. • Suzuki-Miyaura coupling assembles the biphenyltetrazole core in 93% isolated yield. • >99.7% regioisomeric purity eliminates N3-isomer chromatographic separation. • Pre-installed 5-CH₂OH oxidation state avoids reduction vs. aldehyde intermediates, reducing process mass intensity. • Well-characterized (mp 91-93 °C, HPLC, ¹H-NMR) for ICH Q3A method validation.

Molecular Formula C15H20BrClN2O
Molecular Weight 359.69 g/mol
CAS No. 151012-31-6
Cat. No. B130615
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole
CAS151012-31-6
Synonyms1-[(4-Bromophenyl)methyl]-2-butyl-4-chloro-1H-imidazole-5-methanol; 
Molecular FormulaC15H20BrClN2O
Molecular Weight359.69 g/mol
Structural Identifiers
SMILESCCCCC1NC(=C(N1CC2=CC=C(C=C2)Br)Cl)CO
InChIInChI=1S/C15H20BrClN2O/c1-2-3-4-14-18-13(10-20)15(17)19(14)9-11-5-7-12(16)8-6-11/h5-8,14,18,20H,2-4,9-10H2,1H3
InChIKeyDYIJKOZDPIUEEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS 151012-31-6): Losartan Key Intermediate Procurement Guide


2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole (CAS 151012-31-6) is a halogenated imidazole derivative that serves as the critical bromide coupling partner in the palladium-catalyzed biaryl bond formation step of the convergent synthesis of losartan and related sartan angiotensin II receptor antagonists [1]. Its structure incorporates a 4-bromobenzyl group that enables direct Suzuki-Miyaura coupling with aryl boronic acids, a 5-hydroxymethyl group that is already at the correct oxidation state for the final API, and a 2-butyl substituent that mimics the pharmacophoric alkyl chain of the therapeutic target [2]. This specific substitution pattern distinguishes the compound from other imidazole intermediates that lack the bromine handle for direct cross-coupling or require additional redox manipulations.

Why Generic Imidazole Intermediates Cannot Replace 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole in Sartan Synthesis


Substitution of this specific bromide intermediate with a generic imidazole analog introduces regiochemical uncertainty, redox-stage mismatch, and cross-coupling incompatibility that collectively degrade yield or block the synthetic path entirely. The 4-bromobenzyl substituent is not a trivial placeholder; it is the essential electrophilic partner for the palladium-catalyzed biaryl coupling that assembles the biphenyl core of losartan in a single high-yielding step [1]. Replacement with a chlorobenzyl analog significantly reduces oxidative addition reactivity under standard Suzuki conditions, while the des-bromo benzyl analog eliminates the coupling handle altogether, forcing reversion to free-radical bromination of a late intermediate—a step documented to be non-selective and low-yielding [1]. Furthermore, the 5-hydroxymethyl oxidation state of this compound avoids the extra reduction step required when the corresponding 5-formyl (aldehyde) intermediate is employed, directly impacting step count and process mass intensity [2]. These structural features are not interchangeable without altering the validated synthetic route, making this compound a route-defining procurement decision rather than a commodity selection.

Quantitative Differentiation Evidence for 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole vs. Closest Analogs


Regiochemical Purity: 97:3 Desired Isomer Ratio in Benzylation Step vs. 17:83 for Alcohol-Precursor Route

In the key N-benzylation step that installs the 4-bromobenzyl group, the use of the 5-formyl imidazole precursor (BCFI, compound 2) yields a 97:3 ratio of the desired N1-benzylated regioisomer to the undesired N3-regioisomer. When the corresponding 5-hydroxymethyl imidazole precursor (BCHMI, the alcohol analog) is employed under identical alkylation conditions, the regioisomer ratio inverts to 17:83 in favor of the undesired isomer [1]. This 16.5-fold difference in regiochemical outcome directly determines the isomeric identity of the final bromide intermediate. After subsequent aldehyde reduction and crystallization, the desired bromide (compound 5) is isolated in 89–92% yield with regioisomer contamination reduced to approximately 0.3% [1]. This means that a procurement specification relying on the alcohol-precursor route for synthesis of the title compound would generate predominantly the wrong regioisomer, which is not a competent substrate for the downstream Suzuki coupling and cannot be removed without chromatography.

regioselective alkylation imidazole N-benzylation losartan intermediate purification

Overall Process Yield: 80% Convergent Synthesis vs. 21% in BCHMI-Based Linear Route

The convergent synthesis route enabled by this bromide intermediate delivers losartan in three linear steps with an 80% overall yield from the chloroimidazole starting material (compound 2), including a 93% yield for the key Suzuki biaryl coupling step [1]. In contrast, the original DuPont/Merck linear synthesis employing the corresponding alcohol precursor BCHMI (2-butyl-4-chloro-5-hydroxymethyl imidazole, compound 15) without the bromobenzyl group required a 13-day tetrazole formation step that proceeded in only 21% yield and necessitated column chromatographic separation of regioisomers [2]. The 3.8-fold overall yield advantage of the convergent bromide route is directly attributable to the fact that the bromobenzyl group is pre-installed on the imidazole, eliminating the need for late-stage free-radical bromination of the biphenyl intermediate—a step documented to be non-selective and to complicate purification [1].

convergent synthesis losartan yield comparison BCHMI vs. bromide intermediate

Redox-State Advantage: Pre-Reduced 5-Hydroxymethyl Eliminates a Step Relative to the 5-Formyl Analog

This compound bears the 5-hydroxymethyl group at the same oxidation state as the final API losartan. The corresponding 5-formyl analog—4'-[(2-butyl-4-chloro-5-formyl-1H-imidazol-1-yl)methyl]-[1,1'-biphenyl]-2-carbonitrile—requires a discrete sodium borohydride reduction step after the biaryl coupling to convert the aldehyde to the alcohol [2]. In the validated convergent synthesis, the reduction is performed immediately after the benzylation step and prior to isolation of the bromide intermediate, consolidating two operations (aldehyde reduction and workup) into a single telescoped process that delivers the crystalline bromide in 89–92% yield [1]. If the 5-formyl intermediate is procured instead, the user must perform the reduction after the coupling step as a separate unit operation, adding solvent, reagent, and purification burden while introducing an additional quality control point for residual aldehyde content.

redox economy losartan intermediate 5-formyl imidazole

Commercial Purity Benchmark: ≥98% (HPLC) with Controlled Moisture ≤0.5% for Consistent Coupling Stoichiometry

Commercial suppliers of this compound routinely specify a purity of ≥98% by HPLC, with moisture content controlled at ≤0.5% [1]. This purity specification is critical for the palladium-catalyzed Suzuki coupling, where the exact stoichiometric ratio of bromide to boronic acid (1.0:1.05 equiv) is essential for achieving >99% conversion and 93% isolated yield of the biaryl product [2]. The presence of the regioisomer impurity at levels above 1% can consume boronic acid coupling partner without forming the correct biaryl product, leading to yield losses that compound across the downstream steps. The low moisture specification also prevents hydrolysis of the aryl bromide under the anhydrous coupling conditions required for catalyst stability.

intermediate purity specification HPLC assay losartan intermediate procurement

Procurement-Driven Application Scenarios for 2-Butyl-1-(4-bromobenzyl)-4-chloro-5-(hydroxymethyl)-1H-imidazole


Convergent Losartan API Manufacturing via Palladium-Catalyzed Biaryl Coupling

This compound is the indispensable bromide coupling partner for the convergent synthesis of losartan potassium API as validated in the Merck process research publication [1]. In this application, the bromide undergoes Suzuki-Miyaura coupling with (2-trityl-5-phenyltetrazol-4-yl)boronic acid to assemble the biphenyltetrazole-imidazole core in 93% isolated yield. The three-step sequence from the chloroimidazole starting material delivers losartan in 80% overall yield, representing the highest-yielding published route to this generic API. Procurement of this intermediate commits the manufacturer to a route that avoids the 13-day tetrazole formation and chromatographic regioisomer separation that plagued earlier linear syntheses [2].

Synthesis of [³H]-Labeled Losartan and Related Radioligands for AT₁ Receptor Pharmacology

This bromide intermediate serves as the common precursor for preparing radiolabeled losartan and its active metabolite EXP3174 (L-158,641) by enabling late-stage installation of the tritium label via catalytic hydrogenolysis of the bromine atom after biaryl coupling [1]. The high isomeric purity (>99.7% desired regioisomer after crystallization) ensures that the radioligand product is free of regioisomeric contamination that would confound receptor binding assays. This application is critical for laboratories conducting angiotensin II AT₁ receptor binding studies, competitive displacement assays, and autoradiography.

Process Chemistry Research and Route Scouting for Generic Sartan Development

Pharmaceutical process R&D groups evaluating synthetic routes to losartan, valsartan, irbesartan, or candesartan intermediates can use this compound as a benchmark starting material to study palladium catalyst systems, ligand effects, and solvent/base combinations for the key biaryl coupling step [1]. The well-characterized physical properties (melting point 90–92 °C, white to off-white solid, soluble in chloroform, dichloromethane, ethyl acetate, and methanol) and the availability of detailed ¹H-NMR and HPLC data from commercial suppliers facilitate analytical method development and process validation [3].

Impurity Profiling and Reference Standard Preparation for Losartan Drug Substance

This compound is a critical reference material for identifying and quantifying process-related impurities in losartan drug substance. The regioisomer (undesired N3-benzylated isomer) is a known impurity that can persist if the benzylation step is not properly controlled. Procurement of the title compound with documented regioisomer content (≤0.3%) [1] enables analytical laboratories to establish system suitability standards, determine relative retention times, and validate HPLC methods for batch release testing of losartan API, as required by ICH Q3A guidelines.

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